5-Chloro-4-hydroxy-2-naphthalenecarboxylic acid
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Overview
Description
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- is an aromatic compound with the molecular formula C11H7ClO3. It is a derivative of naphthalene, a bicyclic aromatic hydrocarbon, and contains both a carboxylic acid and a hydroxyl group, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- typically involves the chlorination of 2-naphthalenecarboxylic acid followed by hydroxylation. The chlorination can be achieved using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be carried out using a strong base like sodium hydroxide in an aqueous medium .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient chlorination and hydroxylation. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for maximizing yield and purity .
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
- Quinone derivatives from oxidation.
- Alcohol derivatives from reduction.
- Substituted naphthalenecarboxylic acids from nucleophilic substitution .
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and as a precursor for various organic compounds.
Mechanism of Action
The compound exerts its effects primarily through its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The carboxylic acid group can undergo ionization, affecting the compound’s interaction with biological molecules. The chlorine atom can be involved in electrophilic aromatic substitution reactions, making the compound a useful intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Naphthalenecarboxylic acid, 4-hydroxy-
- 2-Naphthalenecarboxylic acid, 5-chloro-
- 2-Naphthalenecarboxylic acid, 4-chloro-3-hydroxy-
Comparison: 2-Naphthalenecarboxylic acid, 5-chloro-4-hydroxy- is unique due to the presence of both a chlorine atom and a hydroxyl group on the naphthalene ring. This combination allows for a diverse range of chemical reactions and applications, making it more versatile compared to its analogs that lack either the chlorine or hydroxyl group .
Properties
IUPAC Name |
5-chloro-4-hydroxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO3/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,13H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQKCGMQQXGICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2C(=C1)Cl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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